molecular formula C18H34O2 B15142818 (Z)-(1813C)octadec-9-enoic acid

(Z)-(1813C)octadec-9-enoic acid

Cat. No.: B15142818
M. Wt: 283.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-HWHZINPGSA-N
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Description

(Z)-(1813C)octadec-9-enoic acid: is a long-chain unsaturated fatty acid. It is a derivative of octadecenoic acid, characterized by the presence of a double bond in the Z (cis) configuration at the ninth carbon atom. This compound is significant in various biological and industrial contexts due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1813C)octadec-9-enoic acid typically involves the use of oleic acid as a starting material. The process includes:

    Hydrogenation: Partial hydrogenation of oleic acid to introduce the desired double bond configuration.

    Isomerization: Using catalysts such as palladium on carbon to achieve the Z configuration at the ninth carbon atom.

    Purification: The product is then purified through distillation or crystallization to obtain the desired compound.

Industrial Production Methods: Industrial production often employs large-scale hydrogenation and isomerization processes. The reaction conditions are optimized to ensure high yield and purity, involving controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-(1813C)octadec-9-enoic acid can undergo oxidation reactions, forming epoxides and hydroxylated derivatives.

    Reduction: The compound can be reduced to form saturated fatty acids.

    Substitution: It can participate in substitution reactions, particularly at the double bond, leading to various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts such as nickel or platinum in hydrogenation reactions.

    Substitution: Halogenation agents like bromine or chlorine under controlled conditions.

Major Products:

    Epoxides: Formed through oxidation.

    Saturated fatty acids: Resulting from reduction.

    Halogenated derivatives: From substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various complex organic molecules.
  • Studied for its reactivity and role in organic synthesis pathways.

Biology:

  • Investigated for its role in cell membrane structure and function.
  • Studied for its effects on metabolic processes and signaling pathways.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
  • Used in the formulation of pharmaceuticals and nutraceuticals.

Industry:

  • Utilized in the production of biodegradable lubricants and surfactants.
  • Employed in the manufacture of cosmetics and personal care products.

Mechanism of Action

Molecular Targets and Pathways:

    Cell Membranes: (Z)-(1813C)octadec-9-enoic acid integrates into cell membranes, affecting fluidity and permeability.

    Signaling Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation.

    Enzyme Interaction: The compound interacts with enzymes involved in fatty acid metabolism, influencing various biochemical processes.

Comparison with Similar Compounds

    Oleic Acid: A closely related compound with a similar structure but different double bond configuration.

    Linoleic Acid: Another unsaturated fatty acid with two double bonds.

    Stearic Acid: A saturated fatty acid with no double bonds.

Uniqueness:

  • The Z configuration at the ninth carbon atom gives (Z)-(1813C)octadec-9-enoic acid unique chemical and biological properties.
  • Its specific reactivity and interaction with biological systems distinguish it from other fatty acids.

Properties

Molecular Formula

C18H34O2

Molecular Weight

283.5 g/mol

IUPAC Name

(Z)-(1813C)octadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1

InChI Key

ZQPPMHVWECSIRJ-HWHZINPGSA-N

Isomeric SMILES

[13CH3]CCCCCCC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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